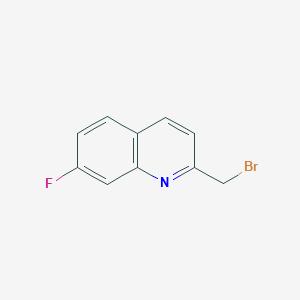
2-(Bromomethyl)-7-fluoroquinoline
Cat. No. B8642974
M. Wt: 240.07 g/mol
InChI Key: YHUBQGZOSVRSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05508408
Procedure details


3-(7-fluoro-2-quinolinylmethoxy)aniline: 1.99 g of sodium carbonate are added to a solution of 1.36 g of 3-aminophenol in 150 ml of acetone and the batch is stirred for 15 min. at 20°. 3.0 g of 2-bromomethyl-7-fluoroquinoline, 4.07 g of caesium carbonate and 0.1 g of potassium iodide are added to the mixture which is boiled under reflux for 3 hours. The reaction mixture is filtered, the precipitate is washed with acetone and the filtrate is concentrated by evaporation. The residue is taken up in methylene chloride, washed with water, dried over sodium sulfate and concentrated by evaporation. The resulting orange oil is chromatographed on 200 g of silica gel using hexane/ethyl acetate 3:1. The title compound is obtained in the form of a yellow solid of m.p. 88°-89°.
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
caesium carbonate
Quantity
4.07 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][O:13][C:14]3[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=3)[NH2:17])=[N:9]2)=[CH:4][CH:3]=1.[C:21](=[O:24])([O-])[O-:22].[Na+].[Na+].N[C:28]1C=[C:30]([OH:34])[CH:31]=[CH:32][CH:33]=1.Br[CH2:36][C:37]1C=CC2C(=CC(F)=CC=2)N=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CC(C)=O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][O:13][C:14]3[CH:15]=[C:16]([NH:17][C:30](=[O:34])[CH2:31][C:32]([CH2:33][CH3:28])([CH2:36][CH3:37])[C:21]([OH:22])=[O:24])[CH:18]=[CH:19][CH:20]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:1.2.3,6.7.8,9.10|
|
Inputs


Step One
|
Name
|
3-(7-fluoro-2-quinolinylmethoxy)aniline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
1.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=NC2=CC(=CC=C2C=C1)F
|
|
Name
|
caesium carbonate
|
|
Quantity
|
4.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the batch is stirred for 15 min. at 20°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate is washed with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated by evaporation
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting orange oil is chromatographed on 200 g of silica gel
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(C=CC1)NC(CC(C(=O)O)(CC)CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

